An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, a substituted tetralone of significant interest in synthetic and medicinal chemistry. While specific data for this exact derivative is not broadly cataloged, this document synthesizes information from its core chemical scaffold, α-tetralone, and related methoxy-substituted analogues to provide a robust profile for researchers, scientists, and drug development professionals.
Introduction to the Tetralone Scaffold
The tetralone framework, chemically known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone. This structural motif is a cornerstone in organic synthesis, serving as a versatile intermediate for constructing complex polycyclic molecules. Tetralone derivatives are integral to the synthesis of a wide array of pharmacologically active compounds, including steroid drugs and antidepressants.[1] The addition of methoxy groups to the aromatic ring, as in the case of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one, significantly modulates the electronic properties and reactivity of the molecule, opening new avenues for chemical functionalization and influencing its biological activity.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one is not indexed in major public databases, we can define its core structure and predict its properties based on the well-characterized parent compound, α-tetralone.
Table 1: Core Compound Identification
| Identifier | Data (for α-tetralone) |
| Systematic Name | 3,4-Dihydronaphthalen-1(2H)-one |
| Common Names | α-Tetralone, 1-Tetralone |
| CAS Number | 529-34-0[2][3] |
| Molecular Formula | C₁₀H₁₀O[2][3] |
| Molecular Weight | 146.19 g/mol [2][3] |
The addition of two methoxy groups to this core results in the target compound, 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Table 2: Calculated Properties of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
| Property | Calculated Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
Table 3: Physical Properties of the α-Tetralone Core
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Melting Point | 2-7 °C | [4] |
| Boiling Point | 255.8 ± 10.0 °C at 760 mmHg | [4] |
| Flash Point | 104.6 ± 14.0 °C | [4] |
| Water Solubility | Insoluble | [4] |
| logP | 2.61 | [4] |
Insight for the 5,8-Dimethoxy Derivative: The presence of two electron-donating methoxy groups is expected to increase the polarity of the molecule compared to the parent α-tetralone. This may lead to a higher melting point (likely a solid at room temperature) and boiling point. Solubility in polar organic solvents would be enhanced, while water insolubility would likely be maintained.
Synthesis and Reaction Chemistry
The synthesis of substituted tetralones often involves intramolecular Friedel-Crafts acylation of a corresponding γ-arylbutyric acid. For the target compound, a logical precursor would be 4-(2,5-dimethoxyphenyl)butanoic acid.
Proposed Synthetic Pathway
A robust and widely applicable method involves the cyclization of the butanoic acid precursor using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent. The precursor itself can be synthesized from a suitable starting material like 1,4-dimethoxybenzene.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol is a representative procedure based on standard methods for tetralone synthesis.
PART A: Synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid
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Reaction Setup: To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., nitrobenzene or dichloromethane), cool the mixture to 0-5°C in an ice bath.
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Friedel-Crafts Acylation: Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
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Clemmensen Reduction: Suspend the crude keto-acid in a mixture of amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid. Heat the mixture to reflux for 8-12 hours, with periodic addition of more HCl to maintain the acidic conditions.
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Isolation: After cooling, decant the aqueous layer and extract with ethyl acetate. Wash the combined organic extracts, dry, and concentrate to yield 4-(2,5-dimethoxyphenyl)butanoic acid. Purification can be achieved by recrystallization or column chromatography.
PART B: Cyclization to 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one
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Reaction Setup: Add the 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Cyclization: Heat the stirred mixture to 80-100°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with water and sodium bicarbonate solution to neutralize residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography to yield the final 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show characteristic signals for the two methoxy groups (singlets, ~3.8-4.0 ppm), two aromatic protons on the benzene ring (doublets, ~6.7-7.0 ppm), and three methylene groups in the aliphatic ring (triplets and a multiplet, ~2.0-3.0 ppm).
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¹³C NMR: The spectrum should display 12 distinct carbon signals, including two for the methoxy groups (~55-60 ppm), signals for the aromatic carbons (some shielded by the OMe groups), methylene carbons (~20-40 ppm), and a characteristic downfield signal for the carbonyl carbon (>190 ppm).
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone will be prominent around 1680-1690 cm⁻¹. Bands for C-O-C stretching of the methoxy groups (~1250 cm⁻¹) and C=C stretching in the aromatic ring will also be present.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 206.24.
Applications in Research and Drug Development
Tetralones are highly valued building blocks in medicinal chemistry.[1] Their rigid bicyclic structure provides a reliable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.
Role as a Pharmaceutical Intermediate
The true value of 3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one lies in its potential as an intermediate for more complex molecules. The ketone functionality is a versatile handle for various transformations, including:
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Reduction: To form the corresponding alcohol, which can be a precursor for esters or ethers.
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Alkylation/Aldol Condensation: At the α-position (C2), allowing for the introduction of new carbon-carbon bonds.
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Grignard/Organolithium Addition: To the carbonyl group, leading to tertiary alcohols.
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Reductive Amination: To introduce nitrogen-containing functional groups, forming substituted tetralins.
These transformations allow for the elaboration of the tetralone core into diverse structures with potential therapeutic applications. For example, many tetralone derivatives are precursors for synthesizing serotonin reuptake inhibitors and steroid analogues.[1]
Caption: Synthetic utility of the target tetralone scaffold.
Conclusion
3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one represents a valuable, albeit less-common, member of the tetralone family. Its synthesis is achievable through established organic chemistry methodologies, primarily involving intramolecular cyclization. The presence of two activating methoxy groups on the aromatic ring makes it an interesting subject for further chemical exploration and a promising intermediate for the synthesis of novel bioactive compounds. This guide provides a foundational understanding for researchers aiming to synthesize, characterize, and utilize this versatile chemical scaffold in their drug discovery and development programs.
References
- Google Patents. (2020). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. CN111039912A.
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PubChem. (n.d.). 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1(2H)-Naphthalenone, 3,4-dihydro- (CAS 529-34-0). Retrieved from [Link]
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Chemsrc. (n.d.). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (3) 5,8-Dihydro-1,4-dimethoxynaphthalene. Retrieved from [Link]
Sources
- 1. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 2. 1(2H)-Naphthalenone, 3,4-dihydro- (CAS 529-34-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
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